1-[(4-fluorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-1,2,3,4-tetrahydroquinoxalin-2-one
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Overview
Description
1-[(4-fluorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-1,2,3,4-tetrahydroquinoxalin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of fluorine and trifluoromethyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-1,2,3,4-tetrahydroquinoxalin-2-one typically involves multiple steps, starting from readily available starting materials
Formation of Quinoxalinone Core: The quinoxalinone core can be synthesized through the condensation of an o-phenylenediamine derivative with a suitable diketone under acidic or basic conditions.
Introduction of Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 4-fluorobenzyl chloride and a suitable nucleophile.
Introduction of Trifluoromethylbenzoyl Group: The trifluoromethylbenzoyl group can be introduced through Friedel-Crafts acylation reactions using 3-(trifluoromethyl)benzoyl chloride and a suitable Lewis acid catalyst
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-[(4-fluorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinoxalinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl or trifluoromethylbenzoyl groups using suitable nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can have different chemical and biological properties.
Scientific Research Applications
1-[(4-fluorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-1,2,3,4-tetrahydroquinoxalin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzoyl chloride
- 3,5-Bis(trifluoromethyl)benzyl chloride
- 4-Fluorobenzoyl chloride
- 1-(4-(Trifluoromethyl)benzyl)piperazine
Uniqueness
1-[(4-fluorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to the combination of its quinoxalinone core with fluorobenzyl and trifluoromethylbenzoyl groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F4N2O2/c1-15-22(31)29(14-16-9-11-19(25)12-10-16)20-7-2-3-8-21(20)30(15)23(32)17-5-4-6-18(13-17)24(26,27)28/h2-13,15H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWKIAFFMWGZFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)C(F)(F)F)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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